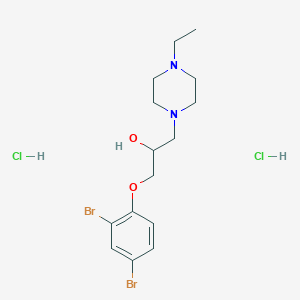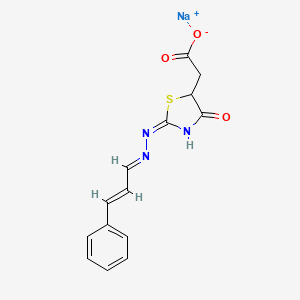![molecular formula C17H25NO5 B2657511 2-(4-ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide CAS No. 2310143-06-5](/img/structure/B2657511.png)
2-(4-ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide is an organic compound with a complex structure, featuring both aromatic and aliphatic components
Preparation Methods
The synthesis of 2-(4-ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide involves multiple steps. One common synthetic route starts with the preparation of 4-ethoxyphenylacetic acid, which is then reacted with appropriate reagents to introduce the oxolan-3-ylmethyl group. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide stands out due to its unique structural features and potential applications. Similar compounds include:
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-2-22-15-5-3-14(4-6-15)11-16(20)18-12-17(23-10-8-19)7-9-21-13-17/h3-6,19H,2,7-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSWIGHKBXORBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2(CCOC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2657429.png)





![5-Methyl-2-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2657439.png)
![ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2657440.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B2657441.png)

![Ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2657444.png)


![2-[(7-Chloro-1,3-benzodioxol-5-yl)oxymethyl]-1-(2-methylpropyl)aziridine](/img/structure/B2657451.png)
